Scaffold Architecture Divergence: Pyrrolo[3,4-d]pyrimidine Core vs. Pyrrolo[2,3-d]pyrimidine Isomers
The compound possesses a 5H-pyrrolo[3,4-d]pyrimidine core, an isomer of the more extensively explored pyrrolo[2,3-d]pyrimidine scaffold. In kinase inhibitor programs, the [3,4-d] fusion regioisomer presents the nitrogen atoms at positions 1 and 3 of the pyrimidine ring in a different spatial orientation compared to the [2,3-d] isomer, altering the hydrogen-bond donor/acceptor geometry at the ATP-binding hinge region [1]. This topological difference translates into distinct kinase selectivity fingerprints: the [3,4-d] series has been patented specifically for ERK1/2 dual inhibition, a profile not achieved by analogous [2,3-d] compounds, which predominantly target JAK, CDK, or PI3K families [2].
| Evidence Dimension | Kinase target engagement profile based on scaffold regioisomerism |
|---|---|
| Target Compound Data | Pyrrolo[3,4-d]pyrimidine scaffold: patented for ERK1/ERK2 dual inhibition (no quantitative Ki data available for this specific derivative) |
| Comparator Or Baseline | Pyrrolo[2,3-d]pyrimidine scaffold: predominantly JAK2 (IC50 ~5–50 nM), CDK (IC50 ~10–100 nM), or PI3Kα (IC50 ~14 nM) inhibition; ERK1/2 not primary target |
| Quantified Difference | Qualitative shift in kinase family selectivity; magnitude cannot be precisely quantified without head-to-head data for this exact compound |
| Conditions | Inferred from patent claims (2015, 2023) and review literature on pyrrolopyrimidine kinase inhibitor SAR |
Why This Matters
A procurement decision based on target kinase profile must account for scaffold regioisomerism, as [3,4-d] and [2,3-d] isomers engage different subsets of the kinome even with identical peripheral substituents.
- [1] Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Stevens, C. V., et al. Chemical Reviews, 2016. https://datapdf.com/synthetic-entries-to-and-biological-activity-of-pyrrolopyrimidines.html View Source
- [2] Substituted pyrrolo[3,4-d]pyrimidines as kinase inhibitors (ERK1/ERK2 dual inhibitors). Patent 2015. https://www.patents-review.com/patent/substituted-pyrrolo-3-4-d-pyrimidines-as-kinase-inhibitors View Source
